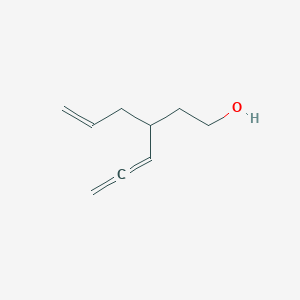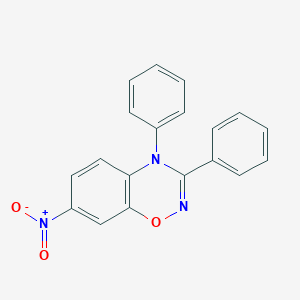![molecular formula C19H30N2 B14568446 1,1'-[(4-Ethylphenyl)methylene]dipiperidine CAS No. 61456-47-1](/img/structure/B14568446.png)
1,1'-[(4-Ethylphenyl)methylene]dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(4-Ethylphenyl)methylene]dipiperidine is an organic compound with the molecular formula C18H28N2 This compound features a piperidine ring structure, which is a common motif in many pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(4-Ethylphenyl)methylene]dipiperidine typically involves the reaction of piperidine with 4-ethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the piperidine rings and the ethylphenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are employed to purify the final compound.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[(4-Ethylphenyl)methylene]dipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1,1’-[(4-Ethylphenyl)methylene]dipiperidine.
Reduction: Reduced forms of the compound, such as dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1’-[(4-Ethylphenyl)methylene]dipiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[(4-Ethylphenyl)methylene]dipiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]dipiperidine: Similar structure but lacks the ethyl group.
1,1’-[Methylenebis(4,1-phenylene)]dipiperidine: Contains a methylene bridge but different substituents.
Uniqueness: 1,1’-[(4-Ethylphenyl)methylene]dipiperidine is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61456-47-1 |
|---|---|
Molecular Formula |
C19H30N2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C19H30N2/c1-2-17-9-11-18(12-10-17)19(20-13-5-3-6-14-20)21-15-7-4-8-16-21/h9-12,19H,2-8,13-16H2,1H3 |
InChI Key |
PDLZTZIVOMYFJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


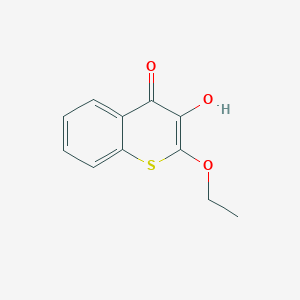

![Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester](/img/structure/B14568397.png)
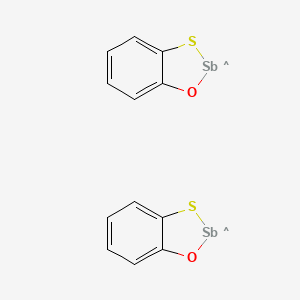
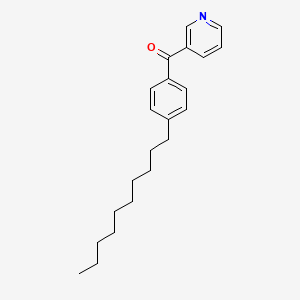
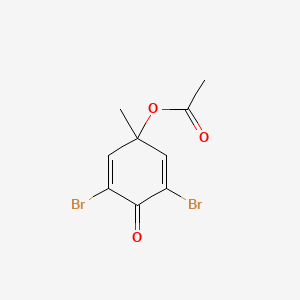
![5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14568415.png)
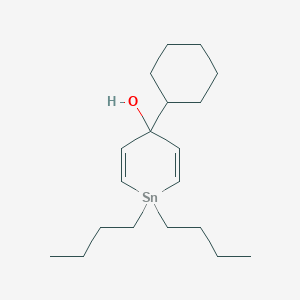
![2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate](/img/structure/B14568433.png)
![Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate](/img/structure/B14568435.png)
![1-Chloro-2-[(4-chlorophenyl)methyl]-4-methylbenzene](/img/structure/B14568456.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4-dioxaspiro[4.5]decan-7-amine](/img/structure/B14568459.png)
